4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride
CAS No.: 1461714-35-1
Cat. No.: VC2587357
Molecular Formula: C12H14ClN3O
Molecular Weight: 251.71 g/mol
* For research use only. Not for human or veterinary use.
![4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride - 1461714-35-1](/images/structure/VC2587357.png)
Specification
CAS No. | 1461714-35-1 |
---|---|
Molecular Formula | C12H14ClN3O |
Molecular Weight | 251.71 g/mol |
IUPAC Name | 4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline;hydrochloride |
Standard InChI | InChI=1S/C12H13N3O.ClH/c13-10-5-1-8(2-6-10)7-11-14-12(15-16-11)9-3-4-9;/h1-2,5-6,9H,3-4,7,13H2;1H |
Standard InChI Key | KUEFSJRFXTYOKE-UHFFFAOYSA-N |
SMILES | C1CC1C2=NOC(=N2)CC3=CC=C(C=C3)N.Cl |
Canonical SMILES | C1CC1C2=NOC(=N2)CC3=CC=C(C=C3)N.Cl |
Introduction
Chemical Structure and Properties
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is characterized by its distinctive molecular architecture containing several key structural elements. The parent compound (before hydrochloride salt formation) has a molecular formula of C₁₂H₁₃N₃O with a molecular weight of 215.25 g/mol . As the hydrochloride salt, the molecular formula becomes C₁₂H₁₄ClN₃O with an increased molecular weight due to the addition of HCl.
Structural Components
The compound consists of the following key structural elements:
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A 1,2,4-oxadiazole ring (a five-membered heterocycle containing two nitrogen atoms and one oxygen atom)
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A cyclopropyl group attached at the 3-position of the oxadiazole ring
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A methylene (CH₂) linker connecting the oxadiazole ring to an aniline group
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A primary amine (NH₂) group at the para position of the benzene ring
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Hydrochloride counterion forming the salt
Physical and Chemical Properties
The physical and chemical properties of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride are summarized in Table 1:
Property | Value |
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Molecular Formula | C₁₂H₁₄ClN₃O |
Molecular Weight | 251.71 g/mol |
Physical State | Solid |
Solubility | Increased water solubility compared to free base |
Melting Point | Not specified in literature |
LogP (predicted) | Moderately lipophilic |
Stability | Enhanced stability in hydrochloride salt form |
The hydrochloride salt form enhances the compound's water solubility and stability, making it more suitable for various research applications and drug development processes .
Synthesis Methodologies
The synthesis of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride typically follows established methods for 1,2,4-oxadiazole derivatives, with subsequent salt formation. While the literature doesn't provide a specific synthesis route for this exact compound, several approaches can be inferred from related compounds.
General Synthetic Approaches for 1,2,4-Oxadiazoles
The 1,2,4-oxadiazole ring is commonly synthesized through several routes as outlined in literature:
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Reaction of amidoximes with carboxylic acid derivatives in the presence of dehydrating agents
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Cyclization of acylated amidoximes
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[3+2] cycloaddition reactions
Specific Synthetic Route
A probable synthetic pathway for 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride would involve:
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Preparation of cyclopropylcarbonitrile or cyclopropylcarboxylic acid as starting material
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Formation of cyclopropyl amidoxime from the nitrile using hydroxylamine
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Reaction with a suitable 4-nitrobenzyl carboxylic acid derivative to form the oxadiazole ring
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Reduction of the nitro group to amine
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Treatment with HCl to form the hydrochloride salt
This synthetic approach aligns with methodologies described for related compounds in the literature, as highlighted in Table 2:
Step | Reaction Type | Typical Conditions | Expected Yield |
---|---|---|---|
Amidoxime Formation | Nucleophilic Addition | NH₂OH·HCl, Na₂CO₃, H₂O/EtOH, 60-80°C | 70-90% |
Oxadiazole Formation | Cyclodehydration | POCl₃ or T3P, TEA, 80°C | 65-95% |
Nitro Reduction | Catalytic Hydrogenation | H₂, Pd/C or Fe/NH₄Cl, EtOH/H₂O | 80-95% |
Salt Formation | Acid-Base | HCl/dioxane or HCl/ether | >95% |
Modern synthetic approaches often employ microwave irradiation to enhance reaction efficiency, as documented for similar oxadiazole derivatives .
Structural Analysis and Characterization
Comprehensive characterization of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride is essential for confirming its structure and purity.
¹H NMR Spectroscopy
The proton NMR spectrum would likely show:
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Cyclopropyl protons (0.7-1.0 ppm)
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Methylene bridge protons (4.0-4.2 ppm)
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Aromatic protons from aniline (6.7-7.3 ppm)
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Amine protons (broadened signal due to salt formation)
¹³C NMR Spectroscopy
Key carbon signals would include:
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Cyclopropyl carbons (5-10 ppm)
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Methylene bridge carbon (~30 ppm)
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Aromatic carbons (115-145 ppm)
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Oxadiazole ring carbons (165-180 ppm)
Mass Spectrometry
Expected mass spectrum would show a molecular ion peak corresponding to the free base (M+H)⁺ at m/z 216.11 , with fragmentation patterns typical of oxadiazoles and anilines.
X-ray Crystallography
X-ray crystallography would provide definitive structural confirmation, revealing:
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Bond angles and lengths
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Packing arrangement in crystal lattice
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Hydrogen bonding patterns due to the hydrochloride salt
Biological Activities and Pharmacological Properties
The biological profile of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride can be inferred from the known properties of related 1,2,4-oxadiazole derivatives, which demonstrate diverse pharmacological activities.
Structure-Activity Relationships
The compound's biological activity is likely influenced by several structural components:
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The 1,2,4-oxadiazole ring serves as a bioisostere for carboxylic acid and ester groups, potentially improving metabolic stability
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The cyclopropyl group enhances lipophilicity and may contribute to specific receptor interactions
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The aniline group provides hydrogen bond donating capabilities
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The methylene linker offers conformational flexibility between the aromatic and heterocyclic portions
Pharmacokinetic Considerations
As a hydrochloride salt, the compound likely exhibits:
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Enhanced aqueous solubility compared to the free base
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Improved oral bioavailability
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Modified distribution and tissue penetration
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Potential differences in receptor binding affinity
Applications in Drug Discovery and Research
4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride represents an important scaffold in medicinal chemistry research, with applications spanning multiple therapeutic areas.
Building Block in Medicinal Chemistry
This compound serves as a valuable building block for developing more complex molecules through:
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Functionalization of the primary amine group
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Modifications of the cyclopropyl ring
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Transformation of the oxadiazole heterocycle
Research Applications
Current research applications include:
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Use as an intermediate in the synthesis of receptor-targeted compounds
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Development of enzyme inhibitors
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Exploration as a pharmacophore in structure-activity relationship studies
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Template for library synthesis in drug discovery programs
Structural Optimization Strategies
Medicinal chemists can leverage this scaffold for optimization through:
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Addition of substituents to the aniline ring to modulate electronic properties
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Modification of the linker length between oxadiazole and aniline
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Replacement of the cyclopropyl group with other cycloalkyl or alkyl moieties
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Formation of amide or sulfonamide derivatives from the aniline NH₂
Comparative Analysis with Related Compounds
To better understand 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride, it is valuable to compare it with structurally related molecules identified in the literature.
Structural Analogues
Table 3 presents a comparison of key structural analogues:
Pharmacophore Analysis
Common pharmacophoric features observed across these related compounds include:
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The 1,2,4-oxadiazole ring as a central heterocyclic scaffold
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The cyclopropyl substituent at the 3-position of the oxadiazole
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An amine functionality providing hydrogen bond donor capability
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Aromatic character contributing to π-π interactions
Functional Group Variations
The impact of structural modifications on compound properties is summarized in Table 4:
Structural Modification | Expected Impact on Properties | Potential Biological Effect |
---|---|---|
Addition of methylene linker | Increased flexibility, reduced planarity | Modified receptor binding profile |
Position of amine (para vs. meta) | Altered electronic distribution | Different hydrogen bonding patterns |
Addition of methyl groups | Enhanced lipophilicity, steric hindrance | Modified metabolism and target selectivity |
Direct vs. methylene-linked aniline | Changed spatial arrangement | Altered binding pocket fit |
Current Research Trends and Future Directions
The ongoing investigation of 4-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]aniline hydrochloride and related compounds represents an active area in medicinal chemistry research.
Emerging Synthetic Methodologies
Recent advancements in the synthesis of 1,2,4-oxadiazole derivatives include:
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Mechanochemical approaches that reduce solvent use and increase reaction efficiency
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Microwave-assisted synthesis leading to shorter reaction times and higher yields
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Photocatalytic methods for oxadiazole formation under milder conditions
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Green chemistry approaches using environmentally friendly catalysts and solvents
Computational Studies
Computational approaches are increasingly being applied to predict:
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Binding affinities to potential biological targets
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ADME properties (Absorption, Distribution, Metabolism, Excretion)
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Toxicity profiles
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Optimal structural modifications for enhanced activity
Future Research Directions
Potential future directions in the study of this compound include:
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Development of more selective enzyme inhibitors based on this scaffold
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Exploration of novel therapeutic applications in emerging disease areas
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Integration into targeted drug delivery systems
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Development of photoaffinity labeling probes using the aniline functionality
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Investigation of structure-activity relationships through systematic modification
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